

# Application Notes: MPT0B392 for Targeting P-glycoprotein Overexpressing Cells

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## Compound of Interest

Compound Name: MPT0B392

Cat. No.: B10829997

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## Introduction

**MPT0B392** is a novel synthetic quinoline derivative with potent anticancer properties, particularly effective against drug-resistant cancer cells.[1][2] This compound functions as a microtubule-depolymerizing agent, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][3] A significant characteristic of **MPT0B392** is its ability to overcome drug resistance mediated by the overexpression of P-glycoprotein (P-gp), a major ATP-binding cassette (ABC) transporter responsible for the efflux of many chemotherapeutic agents.[1] These application notes provide detailed protocols for evaluating the efficacy of **MPT0B392** in P-glycoprotein overexpressing cancer cell lines.

## Mechanism of Action

**MPT0B392** exerts its anticancer effects through a multi-faceted mechanism. It inhibits tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase. This mitotic arrest triggers the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn leads to the loss of mitochondrial membrane potential and the activation of caspases, culminating in apoptosis. Notably, **MPT0B392** demonstrates efficacy in P-gp overexpressing cells, suggesting it is a poor substrate for this efflux pump and can maintain cytotoxic concentrations within resistant cells.

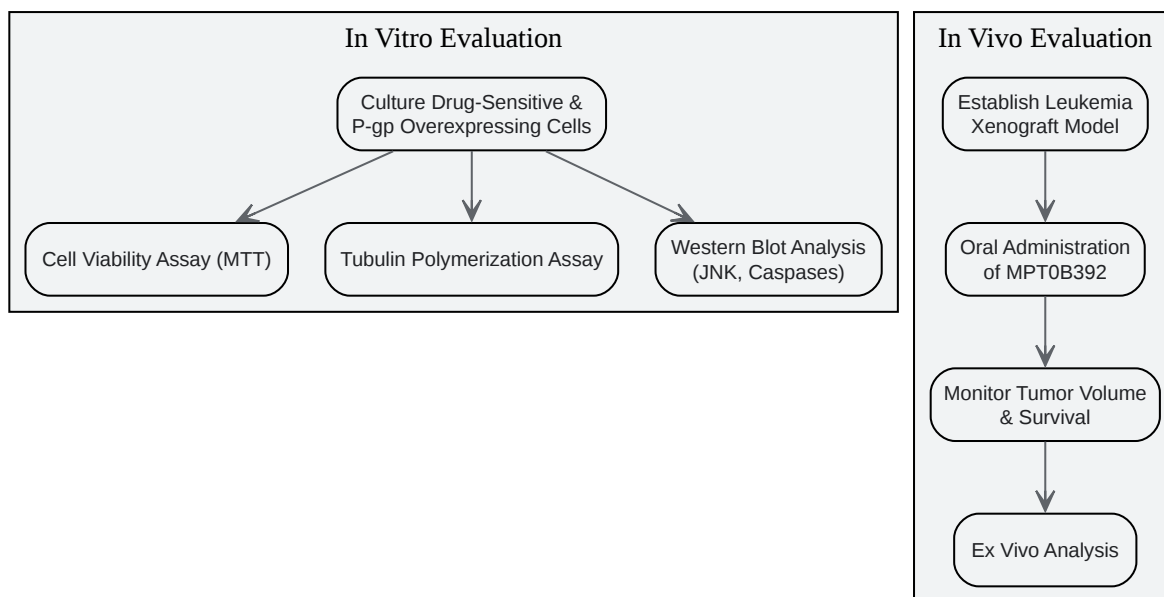
## Data Presentation

**Table 1: In Vitro Cytotoxicity of MPT0B392 in Drug-Sensitive and P-gp Overexpressing Cancer Cell Lines**

Cell Line	Description	MPT0B392 IC <sub>50</sub> (μM)
MOLM-13	Human Acute Myeloid Leukemia (AML)	0.04 ± 0.01
MV4-11	Human Acute Myeloid Leukemia (AML)	0.03 ± 0.01
HL-60	Human Promyelocytic Leukemia	0.05 ± 0.01
K562	Human Chronic Myeloid Leukemia (CML)	0.06 ± 0.01
NCI/ADR-RES	P-gp overexpressing human ovarian cancer	0.15 ± 0.03

IC<sub>50</sub> values represent the concentration of **MPT0B392** required to inhibit cell growth by 50% after 72 hours of treatment. Data is presented as mean ± standard deviation.

## Mandatory Visualizations



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## References

- 1. An oral quinoline derivative, MPT0B392, causes leukemic cells mitotic arrest and overcomes drug resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]

- 3. researchgate.net [researchgate.net]
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